molecular formula C28H37N3O6S3 B12591605 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide CAS No. 606083-14-1

4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide

Cat. No.: B12591605
CAS No.: 606083-14-1
M. Wt: 607.8 g/mol
InChI Key: OXQPJGJCFSTBOZ-UHFFFAOYSA-N
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Description

4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a sulfonamide group

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Major products formed from these reactions include various substituted benzothiazoles, piperidines, and sulfonamides .

Scientific Research Applications

4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

These compounds share structural similarities with 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a benzothiazole moiety with a piperidine ring and a sulfonamide group, which may confer distinct biological properties .

Properties

CAS No.

606083-14-1

Molecular Formula

C28H37N3O6S3

Molecular Weight

607.8 g/mol

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cyclohexyl-2,5-diethoxybenzenesulfonamide

InChI

InChI=1S/C28H37N3O6S3/c1-3-36-23-19-27(24(37-4-2)18-26(23)39(32,33)30-21-10-6-5-7-11-21)40(34,35)31-16-14-20(15-17-31)28-29-22-12-8-9-13-25(22)38-28/h8-9,12-13,18-21,30H,3-7,10-11,14-17H2,1-2H3

InChI Key

OXQPJGJCFSTBOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)OCC)S(=O)(=O)NC5CCCCC5

Origin of Product

United States

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